2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the synthesis may proceed through the formation of an intermediate thioether, followed by cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of organometallic catalysts such as palladium or nickel to facilitate coupling reactions. These catalysts are known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl) Pyridine: Used as a ligand in catalytic reactions.
Thiophene-based Polymers: Known for their electronic and optoelectronic properties.
o-Toluidine: Used in electrochemical research and as a corrosion inhibitor.
Uniqueness
2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-16-9-5-8-14-19(16)23-20(17-10-3-2-4-11-17)15-22-21(23)24-18-12-6-7-13-18/h2-5,8-11,14-15,18H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNVGZUXXIIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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